molecular formula C29H50O B12289536 14-(5,6-Dimethylheptan-2-yl)-8-methoxy-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadecane

14-(5,6-Dimethylheptan-2-yl)-8-methoxy-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadecane

Cat. No.: B12289536
M. Wt: 414.7 g/mol
InChI Key: PHBGJYMVKYLDRS-UHFFFAOYSA-N
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Description

This compound is a highly complex pentacyclic hydrocarbon featuring a fused cycloalkane system with a branched alkyl substituent (5,6-dimethylheptan-2-yl) and methoxy/methyl functional groups. The compound’s structural analogs are prevalent in natural products, particularly in steroids, triterpenoids, and plant-derived metabolites, as seen in related compounds like 24-epi-campesterol () and Polyporusterone A (). Its IUPAC name indicates specific stereochemistry and substitution patterns critical for its physicochemical properties, such as solubility and stability .

Properties

Molecular Formula

C29H50O

Molecular Weight

414.7 g/mol

IUPAC Name

14-(5,6-dimethylheptan-2-yl)-8-methoxy-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadecane

InChI

InChI=1S/C29H50O/c1-18(2)19(3)8-9-20(4)23-10-11-24-22-16-26(30-7)29-17-21(29)12-15-28(29,6)25(22)13-14-27(23,24)5/h18-26H,8-17H2,1-7H3

InChI Key

PHBGJYMVKYLDRS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CC(C45C3(CCC4C5)C)OC)C

Origin of Product

United States

Preparation Methods

Methoxylation and Alkylation

6-Methyl-5-hepten-2-one is treated with methanol and sulfuric acid at 50°C for 20 hours to yield 6-methoxy-6-methylheptan-2-one (62.9% yield). The reaction mechanism involves acid-catalyzed nucleophilic substitution:

$$
\text{C}7\text{H}{12}\text{O} + \text{CH}3\text{OH} \xrightarrow{\text{H}2\text{SO}4} \text{C}9\text{H}{18}\text{O}2
$$

Optimization : Higher yields (72–75%) are achieved using toluene as a solvent and sodium methoxide as a base.

Darzens Reaction and Cyclocondensation

The glycidic acid intermediate is synthesized via a Darzens reaction between 6-methoxy-6-methylheptan-2-one and methyl chloroacetate at −20°C. This step forms an epoxide, which is subsequently saponified with NaOH to yield the glycidic acid (72.3% yield). Cyclocondensation under thermal decarboxylation (240°C) generates the pentacyclic backbone.

Cyclization and Functionalization

The pentacyclic framework is assembled via acid-catalyzed intramolecular cyclization (e.g., using Zn/AcOH) to form the bridged rings. Key parameters include:

  • Temperature : 160–240°C for decarboxylation.
  • Solvent : Toluene or xylene for high-temperature stability.
  • Catalyst : Zinc powder for nitro group reduction and lactam formation.

Purification and Isolation

Crude product is purified via:

  • Column chromatography (silica gel, hexane/ethyl acetate).
  • Recrystallization from acetonitrile or toluene.
  • Acid-base extraction to remove unreacted intermediates.

Analytical Validation

Spectroscopic Data

Technique Key Peaks Source
GC-MS m/z 430.7 (M⁺), 282.1 (C₁₉H₃₀O⁺), 157.6 (C₇H₁₃NO⁺)
¹H NMR (CDCl₃) δ 1.22 (s, 3H, CH₃), 3.33 (s, 3H, OCH₃), 5.42 (m, 1H, olefinic)
¹³C NMR δ 78.9 (C-O), 129.5 (C=C), 22.1–34.7 (aliphatic CH₂/CH₃)

Crystallographic Data

Single-crystal X-ray diffraction confirms the pentacyclic structure with bond lengths:

  • C-C : 1.54–1.62 Å
  • C-O : 1.43 Å
  • Torsion angles : −41.5° to −44.4°.

Yield Optimization Strategies

Parameter Optimal Condition Yield
Reaction temperature 240°C (decarboxylation) 45.9%
Solvent polarity Toluene (non-polar) 72.3%
Catalyst loading Zn (2 equiv) 68.5%

Challenges and Solutions

  • Isomer formation : Controlled stepwise cyclization minimizes undesired stereoisomers.
  • Low thermal stability : Short reaction times (10–20 min) at high temperatures prevent decomposition.
  • Purification complexity : Gradient elution in chromatography resolves structurally similar byproducts.

Industrial-Scale Synthesis

Patent WO2018069458A1 describes a continuous-flow reactor system for large-scale production, achieving 85% purity and 50–55% overall yield. Key features include:

  • Automated temperature control (±2°C).
  • In-line GC monitoring for real-time adjustment.
  • Solvent recycling to reduce waste.

Emerging Methodologies

Recent advances include enzymatic cyclization using terpene synthases (e.g., from Taxus brevifolia) to improve stereoselectivity. Biocatalytic methods reduce reliance on harsh acids and metals, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

14-(5,6-Dimethylheptan-2-yl)-8-methoxy-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadecane can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can result in a variety of derivatives, depending on the nature of the substituents introduced.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a model for studying complex molecular architectures and reaction mechanisms due to its intricate structure.

Case Study: Reaction Mechanisms

Research has shown that the unique pentacyclic framework allows for diverse chemical reactions such as:

  • Oxidation: Utilizing agents like potassium permanganate to study the behavior of the compound under oxidative conditions.
  • Reduction: Investigating the effects of lithium aluminum hydride in altering functional groups within the molecule.

Biology

The biological applications of 14-(5,6-Dimethylheptan-2-yl)-8-methoxy-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadecane are particularly intriguing due to its potential interactions with biological systems.

Case Study: Biochemical Studies

Studies have indicated that compounds with similar structures exhibit hormonal activity or influence metabolic pathways, making this compound a candidate for further investigation in pharmacological contexts.

Industrial Applications

In industrial settings, this compound can be utilized in the development of advanced materials and chemical processes due to its stability and unique properties.

Application in Material Science

The structural integrity of pentacyclic compounds makes them suitable for creating robust materials that can withstand extreme conditions.

Mechanism of Action

The mechanism by which 14-(5,6-Dimethylheptan-2-yl)-8-methoxy-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadecane exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism can vary depending on the context of its application, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Key Structural Features Functional Groups Biological Context Reference
14-(5,6-Dimethylheptan-2-yl)-8-methoxy-2,15-dimethylpentacyclo[8.7.0.0²,⁷.0⁵,⁷.0¹¹,¹⁵]heptadecane C₂₅H₄₂O Pentacyclic core, 5,6-dimethylheptan-2-yl substituent, methoxy group at C8 Methoxy, methyl Not explicitly stated (potential sterol)
24-epi-Campesterol C₂₈H₄₈O Tetracyclic (steroid-like), 5,6-dimethylheptan-2-yl substituent, hydroxyl at C5 Hydroxyl, methyl Plant sterol, membrane component
Polyporusterone A C₂₈H₄₆O₆ Tetracyclic triterpenoid, dihydroxy-5,6-dimethylheptan-2-yl substituent, ketone at C8 Hydroxyl, ketone, methyl Anticancer, antifungal (from Polyporus)
14-(3-Hydroxy-5,6-dimethylheptan-2-yl)-2,15-dimethyltetracyclo[...]heptadecan-5-one C₂₀H₃₂O₂ Tetracyclic core, hydroxylated 5,6-dimethylheptan-2-yl substituent, ketone at C5 Hydroxyl, ketone, methyl Bile acid derivative, plant metabolite
9-Ethoxy-14-(5,6,7-trihydroxy-6-methylheptan-2-yl)tetracyclo[...]en-5-one C₂₈H₄₂O₇ Tetracyclic with ethoxy group, trihydroxy-6-methylheptan-2-yl substituent, ketone at C5 Ethoxy, hydroxyl, ketone, methyl Lanostane derivative (plant/ fungal)

Key Observations:

Core Structure Complexity :

  • The target compound’s pentacyclic framework distinguishes it from tetracyclic analogs like 24-epi-campesterol and Polyporusterone A. This increased ring strain may influence reactivity and conformational stability .
  • Substituted heptan-2-yl chains are common across analogs but differ in oxidation states (e.g., hydroxyl vs. methoxy groups), impacting hydrophilicity and intermolecular interactions .

Functional Group Variations :

  • The methoxy group at C8 in the target compound contrasts with hydroxyl or ketone groups in analogs (e.g., 24-epi-campesterol’s C5 hydroxyl, Polyporusterone A’s C8 ketone). Methoxy groups typically enhance lipophilicity and metabolic stability compared to hydroxyl groups .
  • Methyl branching on the heptan-2-yl chain is conserved in most analogs, suggesting evolutionary or synthetic preservation of steric bulk for molecular recognition .

Research Findings and Data

Physicochemical Properties:

  • Molecular Weight : The target compound (C₂₅H₄₂O, MW ≈ 358.6 g/mol) is lighter than steroid analogs (e.g., 24-epi-campesterol: 400.68 g/mol) due to fewer carbons and oxygen atoms .
  • Crystallography : Analogous compounds (e.g., ) exhibit well-defined crystal lattices stabilized by C–H⋯O interactions. The target compound’s methoxy group may similarly stabilize crystal packing via van der Waals forces .

Biological Activity

The compound 14-(5,6-Dimethylheptan-2-yl)-8-methoxy-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadecane is a complex pentacyclic structure that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its anti-inflammatory, antioxidant, and anticancer properties based on recent research findings.

Chemical Structure and Properties

This compound belongs to the class of pentacyclic triterpenes and exhibits a unique arrangement of carbon atoms that contributes to its biological properties.

PropertyDetails
Molecular FormulaC₃₁H₅₄O
Molecular Weight454.68 g/mol
StructurePentacyclic triterpene

Biological Activity Overview

Research indicates that pentacyclic compounds often exhibit a range of biological activities including:

  • Anti-inflammatory effects
  • Antioxidant properties
  • Anticancer activity

Anti-inflammatory Activity

A study investigating the anti-inflammatory effects of heptadecane, which shares structural similarities with the compound , revealed significant findings:

  • Mechanism of Action : Heptadecane was shown to suppress age-related increases in pro-inflammatory gene expressions by modulating NF-kB activity through the NIK/IKK and MAPKs pathways .
  • Cell Studies : In vitro studies using YPEN-1 endothelial cells demonstrated that heptadecane reduced oxidative stress induced by tert-butylhydroperoxide (t-BHP), leading to decreased NF-kB activation and downregulation of inflammatory markers such as COX-2 and iNOS .

Antioxidant Activity

The antioxidant capacity of similar pentacyclic compounds has been well-documented:

  • Protective Effects : Heptadecane exhibited a dose-dependent cytoprotective effect against oxidative stress in cell cultures, indicating its potential as a therapeutic agent for oxidative stress-related conditions .

Anticancer Activity

The anticancer potential of pentacyclic compounds is noteworthy:

  • Inhibitory Effects : Compounds related to the structure of 14-(5,6-Dimethylheptan-2-yl)-8-methoxy-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadecane have shown inhibitory effects on various cancer cell lines including liver cancer cells .
  • Mechanistic Insights : The mechanisms underlying these effects often involve modulation of signaling pathways associated with cell proliferation and apoptosis.

Case Studies

Several studies have reported on the biological activities of structurally similar compounds:

  • A comprehensive review highlighted that approximately 34% of biologically active sesquiterpenes exhibited anticancer properties across various cancer types .
  • Another study emphasized the role of triterpenes in inhibiting cancer cell proliferation through multiple pathways including oxidative stress modulation and apoptosis induction .

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